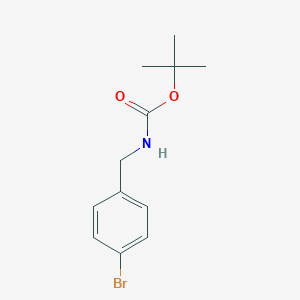

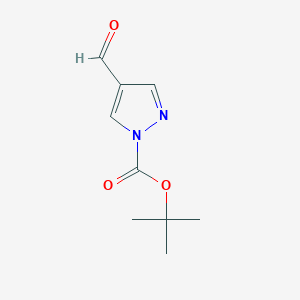

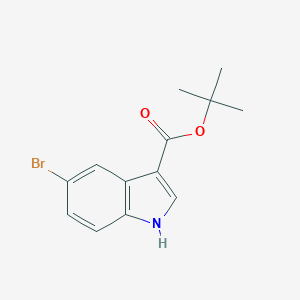

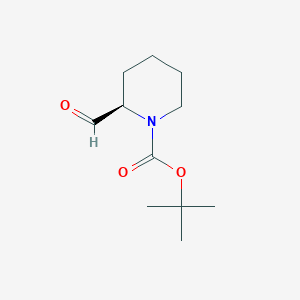

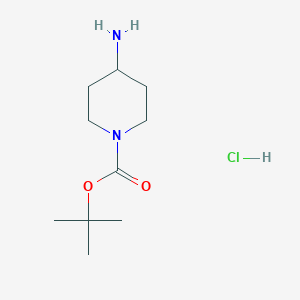

tert-Butyl 5-bromo-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 5-bromo-1H-indole-3-carboxylate is a chemical of interest in various fields of chemistry and pharmaceuticals due to its potential as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related indole derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl esters of indole-5-carboxylic acid is achieved by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in one of the studies . Another paper discusses the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of this compound once synthesized.

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. For example, the presence of a tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the reactivity of the compound in further chemical reactions . The papers provide insights into the reactivity of similar compounds, which could be extrapolated to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers discuss the characterization of related compounds using NMR, IR, MS, and computational methods like DFT . These studies can help predict the properties of this compound and guide its handling and use in further chemical synthesis.

Scientific Research Applications

Synthesis of Annulated γ-Carbolines and Heteropolycycles

Research conducted by Zhang and Larock (2003) illustrates the use of tert-Butyl 5-bromo-1H-indole-3-carboxylate derivatives in the palladium-catalyzed intramolecular annulation of alkynes to synthesize various γ-carboline derivatives. These compounds are of interest due to their presence in natural products and their potential therapeutic properties. The study demonstrates how modifications to the indole and alkyne components can lead to a variety of structurally diverse carbolines (Zhang & Larock, 2003).

Development of Potent 5-HT6 Antagonists

Isherwood et al. (2012) utilized this compound in the synthesis of potent 5-HT6 antagonists, highlighting its role in the development of novel therapeutic agents. The efficient chiral resolution and structural confirmation of these compounds underscore the compound's utility in synthesizing complex molecular architectures with significant biological activity (Isherwood et al., 2012).

Creation of Functionalized Indoles and Quinoxalines

Li, Wang, and Zhang (2017) reported the synthesis of new tert-Butyl- and bromo-functionalized triazinoindoles and indoloquinoxalines. These novel structures, derived from this compound, showcase the compound's flexibility in generating diverse heterocyclic systems with potential for further chemical exploration and application (Li, Wang, & Zhang, 2017).

Efficient Synthesis of Indole Derivatives

Prakash et al. (2011) demonstrated the application of tert-Butyl sulfinamide, derived from this compound, in the palladium-catalyzed amination for the synthesis of indoles and anilines. This method allows for the preparation of sensitive indole derivatives, illustrating the compound's role in facilitating complex synthetic routes (Prakash et al., 2011).

Mechanism of Action

Target of Action

Tert-Butyl 5-bromo-1H-indole-3-carboxylate, also known as N-Boc-5-bromoindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the compound’s stability . .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

properties

IUPAC Name |

tert-butyl 5-bromo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033265-51-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)